molecular formula C13H14BrNO2 B153445 tert-Butyl 5-bromo-1H-indole-3-carboxylate CAS No. 1033265-51-8

tert-Butyl 5-bromo-1H-indole-3-carboxylate

Cat. No. B153445
CAS RN: 1033265-51-8
M. Wt: 296.16 g/mol
InChI Key: FXCLXRQHVKTSSR-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1033265-51-8 . It has a molecular weight of 296.16 . It is a solid substance under normal conditions and should be stored under an inert atmosphere . It is also known as N-Boc-5-bromoindole .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-bromo-1H-indole-3-carboxylate” is C13H14BrNO2 . The InChI code for this compound is 1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 .


Chemical Reactions Analysis

N-Boc-5-bromoindole, a related compound, can undergo a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine . N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .


Physical And Chemical Properties Analysis

“tert-Butyl 5-bromo-1H-indole-3-carboxylate” is a white to light yellow powder or crystal . The melting point of this compound ranges from 56.0 to 60.0 °C .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective in this field .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Antiviral Applications

Indole derivatives possess antiviral activities . Specific derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activities . This means they can neutralize harmful free radicals in the body, potentially preventing various health issues .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic activities, making them a promising area of research for new diabetes treatments .

Antimalarial Applications

Indole derivatives have been used in the treatment of malaria . Their antimalarial activities have made them a valuable tool in the fight against this disease .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

properties

IUPAC Name

tert-butyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCLXRQHVKTSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647745
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-1H-indole-3-carboxylate

CAS RN

1033265-51-8
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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